2-((2R,6R)-2,6-Dimethylmorpholino)-3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
This compound is a structurally complex boronic ester derivative featuring:
- 3,4-Difluoro substituents on the benzaldehyde core, enhancing electron-withdrawing effects and influencing reactivity in cross-coupling reactions.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group, a widely used protecting group for boronic acids in Suzuki-Miyaura couplings .
- A benzaldehyde moiety, which may serve as a reactive site for further functionalization (e.g., condensation or reduction).
Properties
Molecular Formula |
C19H26BF2NO4 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
2-[(2R,6R)-2,6-dimethylmorpholin-4-yl]-3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C19H26BF2NO4/c1-11-8-23(9-12(2)25-11)17-13(10-24)7-14(15(21)16(17)22)20-26-18(3,4)19(5,6)27-20/h7,10-12H,8-9H2,1-6H3/t11-,12-/m1/s1 |
InChI Key |
ODRJWECQOYMHFZ-VXGBXAGGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)N3C[C@H](O[C@@H](C3)C)C)C=O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)N3CC(OC(C3)C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,6R)-2,6-Dimethylmorpholino)-3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Difluorobenzaldehyde Group: This step involves the reaction of the morpholine derivative with 3,4-difluorobenzaldehyde under controlled conditions.
Attachment of the Dioxaborolane Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the formation of boron-containing compounds.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the morpholine ring and difluorobenzaldehyde group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholino-Containing Analogues
Example Compound: Bis(morpholino-1,3,5-triazine) derivatives ()
- Key Differences: The triazine core in replaces the benzaldehyde backbone, reducing aromatic conjugation and altering electronic properties. Morpholino groups in triazine derivatives enhance solubility and steric bulk but lack the stereochemical specificity of (2R,6R)-dimethylmorpholino.
- Reactivity: Morpholino-triazines are typically used as kinase inhibitors, whereas the target compound’s boronate group suggests utility in cross-coupling reactions .
Boronic Ester Derivatives
Example Compound : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile ()
- Key Differences: The benzonitrile substituent () vs. benzaldehyde in the target compound: Nitriles are less reactive toward nucleophilic addition but more stable under basic conditions. The absence of morpholino and fluorine substituents in reduces steric and electronic complexity.
- Applications : Benzonitrile boronates are common in Suzuki couplings for drug intermediates, while the aldehyde group in the target compound may enable further derivatization (e.g., imine formation) .
Difluorinated Aromatic Compounds
Example Compound : (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ()
- Key Differences: The 2,3-difluorophenyl group in vs. 3,4-difluorobenzaldehyde in the target compound: Fluorine positioning alters electronic effects (meta vs. para-directing).
- Synthetic Routes : Both compounds likely utilize palladium-catalyzed cross-coupling steps, but the target compound’s boronate group enables Suzuki reactions, whereas focuses on amide coupling .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Utility : The target compound’s boronate group aligns with Miyaura-Suzuki cross-coupling methodologies (), enabling aryl-aryl bond formation. Its aldehyde group offers versatility for subsequent transformations (e.g., reductive amination).
- The 3,4-difluoro substituents may enhance metabolic stability compared to non-fluorinated analogs.
- Limitations: No direct solubility or stability data are available, but analogous boronates () suggest sensitivity to protic solvents, requiring careful handling.
Q & A
Basic: What are the optimal conditions for synthesizing this compound via palladium-catalyzed cross-coupling?
Answer:
The synthesis typically involves Suzuki-Miyaura coupling between the boronate ester moiety and a halogenated benzaldehyde precursor. Key considerations include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF or DMF) .
- Base selection : K₂CO₃ or Cs₂CO₃ to activate the boronate ester .
- Protection of aldehyde : Use of temporary protecting groups (e.g., acetal) to prevent side reactions during coupling .
- Temperature : Reactions often proceed at 80–100°C under inert atmosphere .
Basic: How to characterize the stereochemistry of the (2R,6R)-dimethylmorpholino group?
Answer:
- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- NOESY NMR : Analyze spatial proximity of methyl groups on the morpholine ring to confirm the (2R,6R) configuration .
- X-ray crystallography : Definitive confirmation via crystal structure analysis, though challenges arise due to fluorine’s electron density .
Advanced: How do electronic effects of fluorine substituents influence the reactivity of the boronate ester in cross-coupling?
Answer:
- Meta-fluorine (C3) : Acts as an electron-withdrawing group, enhancing oxidative addition to Pd(0) but may reduce transmetallation efficiency .
- Para-fluorine (C4) : Steric hindrance near the boronate ester slows coupling kinetics. Computational studies (DFT) suggest a 15–20% decrease in reaction rate compared to non-fluorinated analogs .
- Contradiction note : Some studies report unexpected coupling yields with ortho-fluorine due to competing protodeboronation; mitigate via lower temperature (60°C) and excess base .
Advanced: What strategies resolve contradictions in biological activity data between this compound and its non-morpholino analogs?
Answer:
- Structural comparisons : Use molecular docking to assess interactions between the morpholino group and target proteins (e.g., kinases). The (2R,6R) configuration may alter binding pocket accessibility .
- Solubility adjustments : The morpholino group increases polarity, which can reduce membrane permeability. Validate via logP measurements (HPLC) and cell-based assays .
- Control experiments : Synthesize and test the des-methyl morpholino analog to isolate steric/electronic contributions .
Basic: What are common impurities in the final product, and how are they removed?
Answer:
- Boronate hydrolysis : Detect via ¹¹B NMR (loss of ~30 ppm peak) or LC-MS. Purify via silica gel chromatography (EtOAc/hexane) .
- Aldehyde oxidation : Monitor by IR (loss of ~1700 cm⁻¹ stretch). Stabilize with antioxidants (e.g., BHT) during storage .
- Morpholino byproducts : Trace dimethylamine (from morpholine ring degradation) identified via GC-MS. Remove via acid-base extraction .
Advanced: How to model steric effects of the 2,6-dimethylmorpholino group on reaction pathways?
Answer:
- DFT calculations : Use Gaussian or ORCA to map transition states, focusing on steric parameters (e.g., Tolman cone angle) for Pd catalyst interactions .
- Conformational analysis : Compare energy-minimized structures (Mercury CSD) with/without methyl groups to predict regioselectivity in subsequent reactions .
- Experimental validation : Synthesize morpholino analogs with varied substituents (e.g., ethyl vs. methyl) and compare reaction kinetics .
Basic: What spectroscopic techniques confirm the integrity of the aldehyde functionality?
Answer:
- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Diastereotopic splitting may occur if adjacent to chiral centers .
- FT-IR : Strong C=O stretch at ~1710 cm⁻¹. Fluorine substituents may shift this by 10–15 cm⁻¹ .
- Derivatization : Confirm via reaction with hydroxylamine to form oxime (monitor by TLC or LC-MS) .
Advanced: Why does the compound exhibit unexpected stability in aqueous media despite the boronate ester?
Answer:
- Steric protection : The 4,4,5,5-tetramethyl groups shield the boron atom from nucleophilic attack .
- Fluorine’s electron-withdrawing effect : Stabilizes the boron-oxygen bond, reducing hydrolysis rates (confirmed via pH-dependent stability studies) .
- Contradiction note : Stability decreases in basic conditions (pH > 9); use buffered solutions (pH 7–8) for biological assays .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Kinase inhibitor prodrugs : The boronate ester serves as a bioisostere for carboxylic acids, improving bioavailability .
- Fluorine-enhanced PET tracers : ¹⁸F-labeled analogs are explored for imaging studies due to high target affinity .
- Fragment-based drug discovery : The morpholino-aldehyde scaffold is used to probe protein-ligand interactions via X-ray crystallography .
Advanced: How to address discrepancies in catalytic activity when scaling up Suzuki reactions?
Answer:
- Oxygen sensitivity : Degassed solvents and Schlenk techniques are critical at larger scales to prevent Pd catalyst deactivation .
- Mixing efficiency : Use high-shear mixers to ensure uniform base distribution, preventing localized pH spikes that degrade the boronate ester .
- Byproduct management : Implement inline IR or Raman spectroscopy to monitor reaction progress and terminate before side reactions dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
